Piperovatine
Overview
Description
Piperovatine is an alkaloid first isolated from Piper ovaturn and later found in Ottonia vehlii Kth1. It has a molecular formula of C17H23NO2 and a molecular weight of 273.371. Piperovatine is known to have a temporary depressant effect on motor and sensory nerve fibers and sensory nerve endings. It also acts as a heart poison and a spinal cord stimulant in frogs, inducing a tonic spasm similar to that induced by strychnine1.
Synthesis Analysis
The synthesis of piperovatine-inspired analogues began with a MnO2-mediated oxidation of piperonyl alcohol to the corresponding aldehyde with a 97% yield2. Claisen–Schmidt condensation of the resulting product with a variety of acetophenones afforded the piperovatine analogues2.
Molecular Structure Analysis
The molecular structure of piperovatine is characterized by two trans double bonds in the unsaturated side chain1. However, detailed structural analysis using techniques such as X-ray crystallography or electron diffraction is not available in the retrieved literature.
Chemical Reactions Analysis
While specific chemical reactions involving piperovatine are not detailed in the retrieved literature, it’s known that many synthetic transformations are centered on the alteration of oxidation states3. These redox processes often pass through intermediates with short lifetimes, making their study challenging3.
Physical And Chemical Properties Analysis
Piperovatine has a melting point of 115-119 °C and a predicted boiling point of 474.8±37.0 °C1. Its density is predicted to be 1.005±0.06 g/cm31. The pKa of piperovatine is predicted to be 14±0.461.
Scientific Research Applications
Neuropharmacological Evaluation
Piperovatine, an isobutylamide from Piper piscatorum, has been studied for its effects on neuronal intracellular calcium concentration. In a study involving Periplaneta americana neuronal cell cultures, piperovatine application caused dramatic increases in intracellular calcium concentration, suggesting activation of voltage-gated sodium channels as its mode of action (McFerren et al., 2002).
Insecticidal Activity
Piperovatine demonstrates potent insecticidal activity, as explored in studies using Xenopus oocytes expressing voltage-gated sodium channels from German cockroach. Piperovatine induced inward currents depending on repetitive openings, shifting the half-activation voltage, and stabilizing voltage-gated sodium channels in the fast-inactivated state (Suzuki & Yamato, 2018).
Antimicrobial and Allelopathic Effects
Piperovatine, isolated from Ottonia martiana, exhibits antimicrobial activity against bacteria and allelopathic effects on seedling growth. Bioautography detected compounds with antibacterial activity, identifying piperovatine as bioactive, and also demonstrated its effect on Lactuca sativa (lettuce) seedling growth without affecting seed germinability (Cunico et al., 2006).
Anti-inflammatory Properties
The hydroalcoholic extract of Piper ovatum, containing piperovatine, was studied for its anti-inflammatory activity. In animal models, it significantly reduced the degree of ear edema induced by croton oil, suggesting its potential in treating inflammatory diseases (Silva et al., 2008).
Antileishmanial Activity
Piperovatine has shown efficacy against Leishmania amazonensis, a protozoan causing leishmaniasis. This study revealed significant antiprotozoal activity, with morphological changes observed in promastigotes and amastigotes, including cytoplasmic vacuolization and mitochondrial damage (Silva et al., 2009).
Larvicidal Activity Against Cattle Ticks
Research on piperovatine isolated from Piper corcovadensis roots demonstrated its larvicidal potential in controlling cattle ticks. It showed significant efficiency both in vitro and in an open environment, presenting a new perspective in ectoparasite control (Fernandez et al., 2018).
Anti-Tuberculosis Activity
Piperovatine's activity against Mycobacterium tuberculosis, including multidrug-resistant strains, has been documented. It exhibited significant minimum inhibitory concentration values, indicating its potential in developing new anti-TB drugs (Fernandez et al., 2019).
Piscicidal Properties
Piperovatine from Piper piscatorum was identified as responsible for the piscicidal properties of the plant, used traditionally for fish stupefacient and oral local anesthetic purposes (McFerren & Rodríguez, 1998).
Safety And Hazards
Piperovatine should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes4. It’s also important to avoid the formation of dust and aerosols4. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas4.
Future Directions
The Piperaceae family, which includes Piperovatine, has provided many civilizations with a source of diverse medicines and food-grade spice5. With the shift in public opinion regarding the use of pesticides, there is a growing interest in finding new solutions for pest control6. Piper extracts offer a unique and useful source of biopesticide material for controlling small-scale insect outbreaks6. Therefore, future research could focus on the potential uses of Piperovatine and other Piperaceae extracts in sustainable agriculture and pest control5.
properties
IUPAC Name |
(2E,4E)-6-(4-methoxyphenyl)-N-(2-methylpropyl)hexa-2,4-dienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-14(2)13-18-17(19)8-6-4-5-7-15-9-11-16(20-3)12-10-15/h4-6,8-12,14H,7,13H2,1-3H3,(H,18,19)/b5-4+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRWUVSXOBLEJV-DVBIZMGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperovatine | |
CAS RN |
25090-18-0 | |
Record name | Piperovatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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